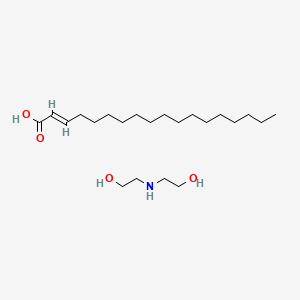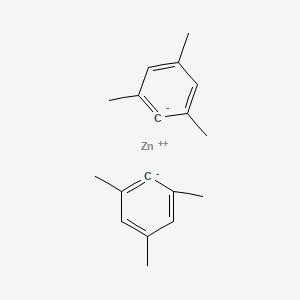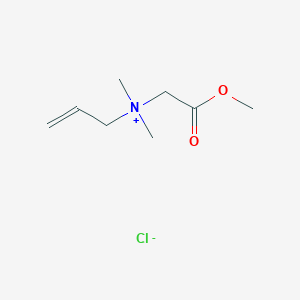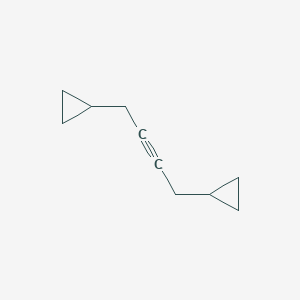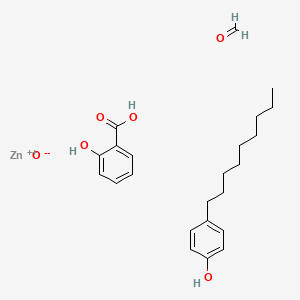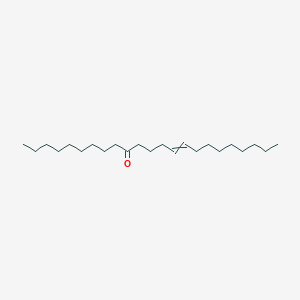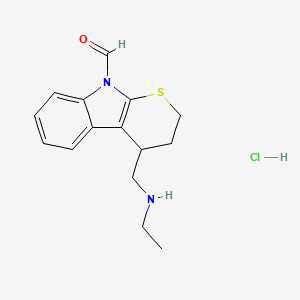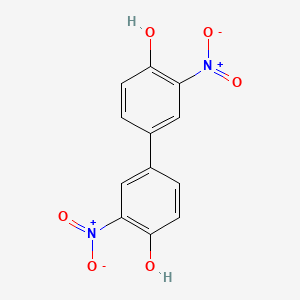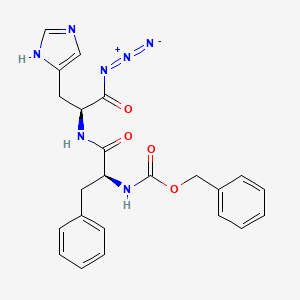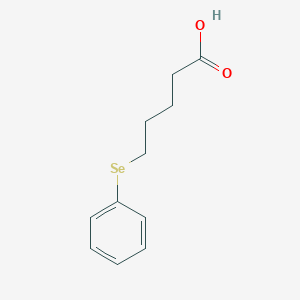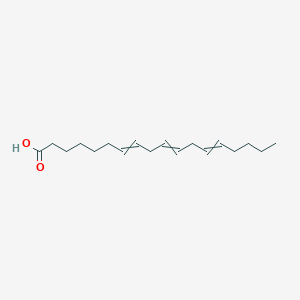
Octadeca-7,10,13-trienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadeca-7,10,13-trienoic acid is a polyunsaturated fatty acid with the molecular formula C18H30O2. It is characterized by an 18-carbon unbranched backbone with three double bonds at positions 7, 10, and 13. This compound is one of the many structural isomers of octadecatrienoic acid, which differ in the position and configuration of the double bonds along the carbon chain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of octadeca-7,10,13-trienoic acid typically involves the use of vegetable oils, which are rich in triglycerides containing fatty acids. The double bonds in the hydrocarbon chain of these fatty acids enable their chemical modification. One common method is the epoxidation of vegetable oils, which involves the reaction of the double bonds with peracids or ion-exchange resins in the presence of metallic catalysts .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification of the compound from natural sources such as tung oil and bitter gourd oils. These oils are rich in conjugated linolenic acids, which can be isolated and further processed to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: Octadeca-7,10,13-trienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated fatty acids.
Substitution: The double bonds in the compound can participate in substitution reactions with various reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogens and other electrophilic reagents can be used for substitution reactions
Major Products: The major products formed from these reactions include hydroperoxides, saturated fatty acids, and halogenated derivatives .
Aplicaciones Científicas De Investigación
Octadeca-7,10,13-trienoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various polymers and other chemical compounds.
Biology: The compound is studied for its role in cell membrane structure and function.
Industry: It is used in the production of biodegradable plastics and other environmentally friendly materials.
Mecanismo De Acción
The mechanism of action of octadeca-7,10,13-trienoic acid involves its incorporation into cellular lipids, where it promotes lipid peroxidation and cell death. This process is mediated by acyl-CoA synthetase long-chain family member 1 (ACSL1), which facilitates the incorporation of the compound into neutral lipids such as triacylglycerols. This lipid peroxidation leads to ferroptosis, a form of regulated cell death .
Comparación Con Compuestos Similares
α-Linolenic acid (9Z,12Z,15Z): Found in many cooking oils.
γ-Linolenic acid (6Z,9Z,12Z): Found in evening primrose oil.
Punicic acid (9Z,11E,13Z): Found in pomegranate seed oil.
Uniqueness: Octadeca-7,10,13-trienoic acid is unique due to its specific double bond configuration (7, 10, 13) and its ability to induce ferroptosis, which is distinct from the mechanisms of action of other similar compounds .
Propiedades
Número CAS |
71652-89-6 |
|---|---|
Fórmula molecular |
C18H30O2 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
octadeca-7,10,13-trienoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6,8-9,11-12H,2-4,7,10,13-17H2,1H3,(H,19,20) |
Clave InChI |
DGWUMEQJYAUDBT-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CCC=CCC=CCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


